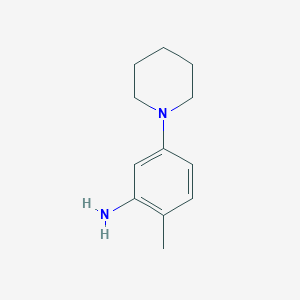

2-Methyl-5-(piperidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKVVIALTHZRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. These properties for 2-Methyl-5-(piperidin-1-yl)aniline are summarized below.

| Property | Value |

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol |

| CAS Number | 69131-66-4 |

| MDL Number | MFCD11935226 |

| SMILES Code | NC1=CC(N2CCCCC2)=CC=C1C |

This data is compiled from publicly available chemical databases. bldpharm.combldpharm.com

Synthesis and Manufacturing

The synthesis of 2-Methyl-5-(piperidin-1-yl)aniline can be approached through various established organic chemistry reactions. A common strategy involves the reaction of a suitably substituted aniline (B41778) precursor with piperidine (B6355638).

One potential synthetic route starts from 2-methyl-5-nitroaniline. sigmaaldrich.com The nitro group can be reduced to an amine, followed by a reaction to introduce the piperidine ring. The reduction of the nitro group is a standard transformation in organic synthesis.

Another general approach to forming similar C-N bonds involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful method allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.

Furthermore, the synthesis of related substituted anilines has been achieved through methods like the amination of quinone imine ketals, which provides a route to meta-substituted anilines. nih.gov The synthesis of N,N-disubstituted anilines has also been reported through Au/CeO2-catalyzed dehydrogenative aromatization from cyclohexenones and secondary amines. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methyl 5 Piperidin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of 2-Methyl-5-(piperidin-1-yl)aniline provides crucial information about the number and types of protons present in the molecule. The aromatic region of the spectrum would be expected to show distinct signals for the protons on the benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet, typically in the upfield region. The protons of the piperidine (B6355638) ring would exhibit characteristic multiplets due to their various chemical and magnetic environments. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms. Each unique carbon atom in the this compound structure, including those in the aromatic ring, the methyl group, and the piperidine ring, would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the aromatic carbons would resonate at lower field compared to the aliphatic carbons of the piperidine ring and the methyl group.

A representative, though not experimentally derived, data set for similar structures is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 150 |

| Piperidine CH₂ | 1.5 - 3.5 | 24 - 55 |

| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |

| Amine NH₂ | 3.0 - 5.0 (broad) | - |

Note: The table above provides expected chemical shift ranges and is for illustrative purposes.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the piperidine ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC can show correlations between the protons of the piperidine ring and the carbon of the aromatic ring to which it is attached, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the piperidine ring, and other characteristic fragmentations that can be pieced together to support the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, molecular formula |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperidine groups would appear just below 3000 cm⁻¹. masterorganicchemistry.com The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-N | 1000 - 1350 |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering a definitive structural proof. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. The analysis of crystal structures can sometimes reveal the presence of different polymorphs, which are different crystalline forms of the same compound. mdpi.com

Advanced Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Purity and Structural Confirmation

Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of a sample and for confirming its structure in complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of a mixture using liquid chromatography and then detects them with a mass spectrometer. LC-MS is a powerful tool for purity assessment of this compound and for identifying any impurities. The mass spectrum of the main peak can confirm the molecular weight of the target compound.

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS separates volatile components of a mixture using gas chromatography before detection by mass spectrometry. This method is also highly effective for purity analysis and structural confirmation, provided the compound is sufficiently volatile and thermally stable. acs.orgacs.org The retention time in the gas chromatogram is a characteristic property of the compound, and the mass spectrum provides definitive structural information.

| Technique | Primary Application |

| LC-MS | Purity assessment, structural confirmation of non-volatile compounds |

| GC-MS | Purity assessment, structural confirmation of volatile compounds |

Theoretical and Computational Chemistry Studies on 2 Methyl 5 Piperidin 1 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. researchgate.netaimspress.comresearchgate.net These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are crucial for understanding a molecule's reactivity and stability. aimspress.comnih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital most likely to accept an electron, signifying electrophilic character. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

For derivatives and related structures, DFT calculations have been used to determine these orbital energies. researchgate.netresearchgate.net The distribution of HOMO and LUMO across the molecule reveals the most probable sites for chemical reactions. For instance, in similar aniline (B41778) derivatives, the HOMO is often localized on the aniline ring and the nitrogen atom, highlighting their electron-donating nature. Conversely, the LUMO might be distributed over the aromatic system, indicating potential sites for nucleophilic attack.

The molecular electrostatic potential (MEP) map is another valuable output of these calculations. researchgate.netnih.gov The MEP visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying electron density. Red areas typically denote regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov This information complements the HOMO-LUMO analysis in predicting reactive sites. aimspress.com

Table 1: Representative Quantum Chemical Parameters for Aniline Derivatives

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | Measures the tendency to become a positive ion. researchgate.net |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | Measures the tendency to become a negative ion. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | A measure of the electrophilic power of a molecule. |

Note: The specific values for 2-Methyl-5-(piperidin-1-yl)aniline require dedicated computational studies. The table provides a general framework for the types of parameters calculated and their significance.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies, thus constructing an energy landscape. rsc.org This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

For this compound, the piperidine (B6355638) ring is a key structural feature. Piperidine rings typically adopt a chair conformation, which is generally the most stable arrangement. nih.gov However, other conformations like the twist-boat or boat are also possible, albeit at higher energies. The orientation of the aniline group relative to the piperidine ring is another important conformational variable.

Computational methods, such as DFT and molecular mechanics, are used to explore the potential energy surface of the molecule. rsc.org By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed energy landscape can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, including transition states and intermediates. This provides a deeper understanding of reaction kinetics and selectivity.

For a molecule like this compound, computational studies can be used to explore various synthetic routes. For example, the synthesis of similar m-phenylenediamine (B132917) derivatives has been investigated using Density Functional Theory (DFT) calculations. acs.org These studies can reveal the Gibbs free energy diagram for the reaction, highlighting the feasibility of different steps and the stability of intermediates. acs.org

One common reaction involving anilines is their use as nucleophiles. Computational models can simulate the nucleophilic attack of the aniline nitrogen on an electrophilic center, providing insights into the activation energy and the geometry of the transition state. The synthesis of related compounds often involves steps like amidation or coupling reactions, and computational modeling can help to understand the role of catalysts and reaction conditions in these processes. google.comacs.org For instance, the mechanism of copper-catalyzed amidation of aryl iodides has been detailed through kinetic and computational studies, revealing the role of ligands and the formation of key intermediates. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, such as its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These calculated spectra can then be compared with the experimental spectra of this compound. The agreement between the predicted and experimental peak positions and intensities can provide strong evidence for the correctness of the proposed structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculated chemical shifts can be correlated with the experimental NMR data, aiding in the assignment of signals to specific atoms within the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Molecular Dynamics Simulations and Solvation Effects

While quantum chemical calculations are excellent for studying the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations provide a way to understand the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov MD simulations track the movement of atoms over time, providing insights into the dynamic processes that a molecule undergoes.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents. The presence of a solvent can significantly influence the conformational preferences of a molecule due to solute-solvent interactions. MD simulations can reveal the most populated conformations in a given solvent and the timescale of transitions between them.

Solvation effects are also crucial for understanding reaction mechanisms. The polarity and protic or aprotic nature of the solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate and outcome. Computational methods can explicitly model solvent molecules or use continuum solvation models to account for these effects.

In Silico Prediction of Interaction Profiles (excluding clinical)

In silico methods are widely used to predict how a small molecule might interact with biological targets, such as proteins and enzymes. researchgate.netjbcpm.com These predictions can guide the design of new molecules with specific biological activities.

Molecular docking is a common in silico technique that predicts the preferred binding orientation of a ligand to a target protein. nih.govnih.gov By scoring the different binding poses, docking can identify potential binding modes and estimate the binding affinity. For this compound, docking studies could be performed against a range of protein targets to predict its potential biological activities. For instance, similar piperidine derivatives have been investigated for their interactions with various receptors and enzymes. nih.gov

In addition to docking, other in silico methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.netjbcpm.com These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound. Properties such as water solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated using various computational models. researchgate.net

Mechanistic Investigations of 2 Methyl 5 Piperidin 1 Yl Aniline in Biological Systems Non Clinical Focus

Molecular Level Interactions with Enzymes or Receptors

There is no available data from in vitro assays detailing the inhibitory constants (K_i), IC50 values, or specific binding interactions of 2-Methyl-5-(piperidin-1-yl)aniline with any enzymes or receptors. Research on analogous compounds containing piperidine (B6355638) moieties suggests potential interactions with various biological targets, but direct evidence for this compound is currently absent from scientific literature.

Modulatory Effects on Biochemical Pathways (in vitro/cellular studies)

No studies have been identified that investigate the effects of this compound on specific biochemical or signaling pathways in either in vitro or cellular models. Consequently, there is no information on whether this compound can modulate cellular processes such as proliferation, apoptosis, or inflammation.

Structure-Activity Relationship (SAR) Studies for Observed Biochemical Activities

As there are no reported biochemical activities for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies require a set of analogous compounds with varying structural features to be tested for a specific biological activity to determine the chemical features essential for that activity. This foundational data does not exist for the target compound.

Cellular Permeability and Subcellular Localization Studies (using chemical probes)

There is a lack of published research on the cellular permeability of this compound, for instance, through assays like the Caco-2 permeability assay. Furthermore, no studies have been found that utilize this compound as a chemical probe or employ probes to determine its subcellular localization.

Emerging Applications of 2 Methyl 5 Piperidin 1 Yl Aniline in Materials Science and Chemical Biology Non Clinical

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The structure of 2-Methyl-5-(piperidin-1-yl)aniline, featuring a nucleophilic amino group and an aromatic ring that can be further functionalized, makes it a valuable building block in organic synthesis. Its derivatives are employed in constructing more complex molecular architectures.

Detailed research findings indicate that aniline (B41778) derivatives serve as crucial precursors for a variety of complex molecules. For instance, a one-pot synthesis method has been developed for sterically demanding anilines from aryllithium species using trimethylsilyl (B98337) azide. mdpi.com These anilines can be readily converted into other important classes of compounds, such as β-diketimines, which are significant in ligand synthesis. mdpi.com

Furthermore, studies on the synthesis of m-phenylenediamine (B132917) derivatives highlight the utility of secondary amines like piperidine (B6355638) as nucleophiles in reactions with cyclohexenone motifs. acs.orgacs.org Gold-on-ceria (Au/CeO₂) catalysts facilitate an aerobic dehydrogenative aromatization process, allowing for the one-step synthesis of various m-phenylenediamine derivatives. acs.orgacs.org This methodology underscores the value of the substituted aniline framework as a key component in creating disubstituted arenes, which are otherwise challenging to synthesize. The ability to control reaction conditions to selectively produce m-phenylenediamines, N,N-disubstituted anilines, or enaminones demonstrates the versatility of these building blocks in synthetic chemistry. acs.orgacs.org

Table 1: Examples of Complex Molecules Synthesized from Aniline-type Building Blocks

| Building Block Type | Synthetic Method | Resulting Complex Molecule | Significance / Application | Reference |

|---|---|---|---|---|

| Sterically Demanding Anilines | Reaction with 1,3-diketones | β-Diketimines | Ligands for coordination chemistry | mdpi.com |

| Secondary Amines (e.g., Piperidine) and Cyclohexenones | Au/CeO₂-catalyzed aerobic dehydrogenation | m-Phenylenediamine derivatives | Versatile precursors for heterocycles and functional materials | acs.orgacs.org |

| Primary/Secondary Amines and Cyclohexenones | Au/CeO₂-catalyzed dehydrogenation (condition tuning) | N,N-disubstituted anilines, Enaminones | Important synthetic intermediates | acs.orgacs.org |

Applications in Coordination Chemistry and Ligand Design

The nitrogen atoms present in this compound—one in the aniline's amino group and the other in the piperidine ring—can function as Lewis basic sites, making the molecule and its derivatives attractive candidates for ligand design in coordination chemistry. These sites can donate electron pairs to form coordinate bonds with metal ions.

The conversion of sterically hindered anilines into β-diketiminate ligands is a prime example of this application. mdpi.com These "nacnac" ligands are known for their ability to stabilize a wide range of metal ions in various oxidation states. For example, a bulky β-diketimine derived from a substituted aniline was used to synthesize a dimeric magnesium hydride complex, [{(iPrTripnacnac)MgH}₂], showcasing its utility in stabilizing reactive main group metal centers. mdpi.com

Table 2: Aniline-Derived Ligands and Their Coordination Complexes

| Aniline-Derived Ligand | Metal Ion | Resulting Complex | Key Features | Reference |

|---|---|---|---|---|

| Sterically Demanding β-Diketimine | Magnesium (Mg) | Dimeric magnesium hydride complex | Stabilization of a reactive main group metal hydride | mdpi.com |

| 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline | Zinc (Zn) | [{(Ligand)(Sulphato)}Zinc(II)] | Distorted square pyramidal geometry; potential for biological interaction studies | nih.gov |

| 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline | (Crystal structure study) | N/A (ligand only) | Chair conformation of piperazine (B1678402) ring; extensive hydrogen bonding network | nih.gov |

Development as Chemical Probes or Sensors

The electronic properties of aniline and its polymers, polyanilines (PANI), can be modulated by chemical stimuli, making them excellent candidates for the development of chemical sensors. The introduction of substituents onto the aniline ring, such as the 2-methyl and 5-piperidyl groups, can fine-tune the sensitivity and selectivity of these materials.

Research on polymers derived from a structurally related monomer, 2-(1-methylbut-2-en-1-yl)aniline, has demonstrated their potential in sensor applications. nih.govrsc.org Thin films of these PANI derivatives were found to be highly sensitive to moisture and ammonia, exhibiting changes in their electrical properties upon exposure. rsc.org This sensitivity arises from the interaction of the analyte with the polymer backbone, which alters its doping state and, consequently, its conductivity. These findings suggest that polymers based on this compound could similarly be developed into effective chemical sensors. nih.govrsc.org

Beyond polymer-based sensors, metal complexes derived from aniline-based ligands can also act as chemical probes. The aforementioned Zinc(II) complex was investigated for its DNA binding capabilities, suggesting its potential use as a probe for biological macromolecules. nih.gov Such interactions can be monitored, for example, by changes in fluorescence, providing a method for detecting specific biological targets.

Table 3: Sensor and Probe Applications of Aniline Derivatives

| Material | Target Analyte / Molecule | Principle of Detection | Potential Application | Reference |

|---|---|---|---|---|

| Poly[2-(1-methylbut-2-en-1-yl)aniline] | Moisture, Ammonia (NH₃) | Change in electrical conductivity | Gas and humidity sensors | nih.govrsc.org |

| Zinc(II) complex of an aniline-Schiff base ligand | DNA | Binding interaction (monitored by spectroscopy/docking) | Biological probe | nih.gov |

Potential in Polymer Science and Functional Material Development

This compound is recognized as a monomer and building block for polymer science and the development of functional materials. bldpharm.combldpharm.com The polymerization of aniline derivatives leads to polyanilines (PANI), a class of conducting polymers with a wide range of applications due to their unique electronic, redox, and optical properties.

The substituent on the aniline ring plays a critical role in determining the properties of the resulting polymer. Studies on ortho-substituted anilines show that the nature of the substituent affects the polymer's morphology, solubility, and electrical characteristics. nih.govrsc.org For example, polymerization of 2-(1-methylbut-2-en-1-yl)aniline resulted in a polymer that was soluble in common organic solvents like NMP, DMF, and DMSO, which is a significant advantage for processing and film formation. nih.gov Scanning electron microscopy revealed that substituents could change the polymer's surface morphology from a heterogeneous structure to one composed of spherical particles. rsc.org

The presence of the 2-methyl and 5-piperidyl groups in the target compound is expected to impart specific properties to its corresponding polymer. The methyl group can influence the polymer chain's conformation due to steric effects, while the piperidine group can affect solubility and provide an additional site for post-polymerization modification or interaction with other chemical species.

Table 4: Influence of Substituents on Polyaniline (PANI) Derivative Properties

| Monomer | Polymer Property | Observation / Finding | Implication for Functional Materials | Reference |

|---|---|---|---|---|

| 2-(1-methylbut-2-en-1-yl)aniline | Solubility | Soluble in common organic solvents (NMP, DMF, DMSO) | Enables solution-based processing and film casting | nih.gov |

| 2-(1-methylbut-2-en-1-yl)aniline | Morphology | Surface morphology changed from heterogeneous to spherical | Control over material structure at the micro-level | rsc.org |

| 2-(1-methylbut-2-en-1-yl)aniline | Electrical Properties | High sensitivity to moisture and ammonia | Development of materials for chemical sensors | rsc.org |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field. This compound possesses functional groups capable of directing such self-assembly.

The primary amine (-NH₂) group is a hydrogen bond donor, while the tertiary nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor. This combination of donor and acceptor sites can lead to the formation of specific, predictable intermolecular interactions. For example, a crystal structure analysis of the related compound 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline revealed that molecules are linked by N-H···N hydrogen bonds, forming chains within the crystal lattice. nih.gov This demonstrates a simple form of one-dimensional self-assembly. An intramolecular N-H···O hydrogen bond was also observed, which helps to lock the conformation of the molecule. nih.gov

On a broader scale, nitrogen-containing aromatic compounds, such as 1,3,5-triazines, are widely used as building blocks for constructing complex supramolecular architectures, including linear oligomers, macrocycles, and dendrimers. rsc.org The principles governing the self-assembly of these systems, often driven by hydrogen bonding and π-π stacking, are directly applicable to aniline derivatives. The specific substitution pattern on the this compound ring would influence the directionality and strength of these non-covalent interactions, allowing for the rational design of new self-assembling materials.

Advanced Analytical Method Development for the Detection and Quantification of 2 Methyl 5 Piperidin 1 Yl Aniline

Chromatographic Separation Techniques (e.g., HPLC, GC, IC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of 2-Methyl-5-(piperidin-1-yl)aniline due to the compound's polarity and aromatic nature. It is a common method for the analysis of various phenylenediamine isomers and other aromatic amines. sielc.comosha.govscirp.orgscirp.org

Principle : In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). elementlabsolutions.com The basic nitrogen atoms in the aniline (B41778) and piperidine (B6355638) moieties mean that the mobile phase pH must be controlled with a buffer to ensure consistent retention and good peak shape. osha.gov

Detection : A UV detector is commonly employed, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. sielc.comsielc.com The wavelength of maximum absorbance (λmax) for m-phenylenediamine (B132917) derivatives is typically in the low UV range, around 200-240 nm. sielc.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.com

Hypothetical HPLC Method Parameters

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A) 0.1% Formic Acid in Water B) Acetonitrile |

| Gradient | Isocratic or Gradient elution, e.g., starting at 20% B, increasing to 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | UV at 235 nm or Mass Spectrometry (LC-MS) |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. measurlabs.com While many aromatic amines can be analyzed by GC, their polarity and potential for thermal degradation require careful method development. epa.gov For this compound, its relatively high molecular weight may necessitate higher temperatures, and the primary amine group could lead to peak tailing on standard non-polar columns.

Principle : In GC, a gaseous mobile phase (carrier gas, e.g., helium) flows through a column containing a stationary phase. The sample is vaporized in a heated injector and separated based on its boiling point and interaction with the stationary phase. A moderately polar capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase, is often suitable for aniline derivatives. epa.govresearchgate.net

Derivatization : To improve volatility and reduce peak tailing, derivatization of the amine group is a common strategy. osha.govmdpi.com Reagents like heptafluorobutyric acid anhydride (B1165640) (HFBA) can be used to create a less polar, more volatile derivative that is more amenable to GC analysis. However, direct injection without derivatization is also possible and can simplify sample preparation. researchgate.net

Detection : A Flame Ionization Detector (FID) provides a general response, while a Nitrogen-Phosphorus Detector (NPD) offers greater selectivity for nitrogen-containing compounds like anilines. epa.gov For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the gold standard. epa.govnih.gov

Hypothetical GC-MS Method Parameters

| Parameter | Value/Description |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 280 °C (Splitless mode) |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line | 290 °C |

| Ion Source | 230 °C (Electron Ionization, 70 eV) |

| Detection | Mass Spectrometry (Scan or SIM mode) |

Ion Chromatography (IC)

Ion chromatography is a subset of HPLC used to separate ions and polar molecules. Given that the aniline and piperidine groups of this compound can be protonated in an acidic medium to form cations, IC could potentially be used for its analysis. This technique is particularly useful for analyzing the compound in aqueous matrices where it might exist as a salt.

Electrochemical Methods for Detection

Electrochemical methods are highly sensitive and are well-suited for the detection of electroactive compounds like aromatic amines. mdpi.comnih.gov The aniline moiety of this compound can be easily oxidized at the surface of an electrode, providing a measurable electrical signal (current or potential) that is proportional to its concentration. acs.org

These techniques are often used as detection methods coupled with separation techniques like HPLC or capillary electrophoresis (CE) to provide both selectivity and sensitivity. nih.govscispace.comnih.gov

Amperometric Detection : When coupled with HPLC (HPLC-ED), amperometry involves applying a constant potential to a working electrode placed in a flow cell after the column. As the electroactive analyte elutes from the column and passes over the electrode, it is oxidized, generating a current that is recorded as a peak. This method can offer detection limits in the low µg/L range. nih.gov

Voltammetric Methods : Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can be used to characterize the redox behavior of the compound or for direct analysis. In these methods, the potential is scanned, and the resulting current is measured. They can be applied using modified electrodes to enhance sensitivity and selectivity. rsc.orgnih.gov A DNA-modified electrode, for example, could be explored for its potential to detect aromatic amines through intercalative binding. acs.org

Spectrophotometric and Fluorometric Assays

Spectroscopic methods provide alternative or complementary approaches for quantification.

Spectrophotometry : Based on the principle of Beer-Lambert Law, UV-Visible spectrophotometry can be used for the quantification of this compound in solution. The compound's aromatic ring acts as a chromophore, absorbing light in the UV region. A full UV-Vis spectrum would first be obtained to identify the wavelength of maximum absorbance (λmax), which would then be used for quantitative measurements. sielc.com While simple and cost-effective, this method lacks specificity and is best used for purified samples or after a separation step.

Fluorometry : Fluorescence spectroscopy is generally more sensitive and selective than absorption spectrophotometry. While the native fluorescence of this compound may be limited, its detection can be significantly enhanced through derivatization. Reacting the primary amine group with a fluorogenic reagent, such as fluorescamine (B152294) or a dansyl chloride derivative, produces a highly fluorescent product. nih.gov This approach, often combined with HPLC, allows for trace-level quantification.

Development of Sensitive and Selective Detection Protocols in Complex Matrices

Detecting and quantifying this compound in complex matrices, such as environmental water, industrial effluent, or biological samples, presents significant challenges due to the presence of interfering substances. Developing a sensitive and selective protocol is a multi-step process involving sample preparation, separation, and detection.

Sample Preparation : The first step is to isolate the analyte and remove matrix components. Solid-Phase Extraction (SPE) is a common and effective technique. For an amine-containing compound, a cation-exchange SPE cartridge could be used to retain the protonated analyte while allowing neutral and anionic interferences to pass through. The analyte is then eluted with a basic solvent.

Chromatographic Selectivity : High-resolution separation using HPLC or GC is essential to distinguish the analyte from structurally similar compounds. osha.govepa.gov The choice of column chemistry and mobile phase/oven temperature program must be optimized to achieve baseline separation.

Detector Selectivity and Sensitivity : The use of a selective detector is paramount. Mass spectrometry (LC-MS or GC-MS) is the preferred technique as it provides structural information and allows for quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which drastically reduces background noise and enhances selectivity. scirp.orgnih.gov Electrochemical detectors also offer high sensitivity and selectivity for electroactive analytes like aromatic amines. nih.gov

Method Validation : Any developed protocol must be rigorously validated according to established guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity : The range over which the method provides results directly proportional to the concentration of the analyte.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sielc.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. osha.gov

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

By combining an efficient extraction, high-resolution chromatography, and sensitive, selective detection, robust protocols can be developed for the reliable analysis of this compound in a variety of complex matrices.

Challenges and Future Directions in Research on 2 Methyl 5 Piperidin 1 Yl Aniline

Addressing Current Limitations in Synthetic Accessibility and Derivatization

The synthesis of polysubstituted anilines such as 2-Methyl-5-(piperidin-1-yl)aniline can present significant challenges. Traditional methods for preparing substituted anilines often involve harsh reaction conditions, the use of expensive precious metal catalysts like palladium, or hazardous reagents, which can limit their industrial-scale production and accessibility. google.com A key challenge lies in achieving regioselectivity, particularly in constructing the specific 1,2,5-trisubstituted aromatic core.

Future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes. Promising areas include:

Biocatalysis: The use of enzymes, such as immobilized nitroreductases, offers a green alternative to traditional chemical reductions of nitroaromatic precursors. acs.org This method can proceed at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogen gas and expensive metal catalysts. acs.org Developing a specific enzymatic pathway for the precursor to this compound could significantly improve its synthetic accessibility.

Novel Catalytic Systems: Gold-catalyzed aerobic dehydrogenative aromatization has emerged as a powerful method for creating m-phenylenediamine (B132917) derivatives from cyclohexenones and secondary amines. acs.orgacs.org Exploring similar gold nanoparticle-based catalysis could provide a novel, one-step synthesis for the target molecule or its analogues, overcoming challenges of product selectivity control that are common in other methods. acs.orgacs.org

Directed Evolution of Enzymes: To overcome the limitations of natural enzymes, directed evolution can be employed to engineer protein catalysts with enhanced activity and substrate specificity for a wide array of substituted anilines. nih.gov This approach could be used to create an enzyme tailored for the synthesis of this compound.

Limitations in derivatization stem from the multiple reactive sites on the molecule: the primary amino group, the tertiary amine within the piperidine (B6355638) ring, and the aromatic ring itself. Selective functionalization at one site without affecting the others is a common synthetic hurdle. Future work should aim to develop protecting-group-free strategies or highly selective reactions that can modify specific parts of the molecule to build a library of analogues for further testing.

Exploration of Novel Reactivity and Unprecedented Transformations

The established reactivity of anilines often involves electrophilic aromatic substitution and reactions of the amino group. However, recent advances in catalysis are uncovering new modes of reactivity. A significant future direction for this compound is the exploration of unprecedented chemical transformations.

A key example is the recently developed Au/CeO₂-catalyzed dehydrogenative aromatization, which allows for the selective one-step synthesis of m-phenylenediamine derivatives from cyclohexenone motifs. acs.orgacs.org This reaction is considered unprecedented because it overcomes the typical ortho- and para-directing effects of electron-donating groups and controls product selectivity among various potential outcomes like N,N-disubstituted anilines or enaminones. acs.orgacs.org The key to this selectivity is the catalyst's ability to favor the dehydrogenation of specific enamine intermediates that possess a Lewis basic site, which acts as a directing group on the gold nanoparticle surface. acs.org

Future research could investigate if the piperidinyl group in this compound or its precursors can act as a similar directing group in novel C-H activation or functionalization reactions. This could open up pathways to previously inaccessible derivatives. Exploring its role in tandem oxidation reactions or other catalytic cycles could lead to new synthetic methodologies with wide applicability. acs.org

Unexplored Biological or Material Applications (non-clinical)

While many aniline (B41778) derivatives are precursors for pharmaceuticals, there is a vast, underexplored landscape of non-clinical applications for this compound. Its structural motifs suggest potential utility in materials science and as a research tool in biology.

Materials Science: Aniline is a primary material in many industrial sectors, including the production of polymers and dyes. researchgate.net The unique substitution pattern of this compound could be leveraged to create novel materials. It could serve as a monomer for specialty polymers with tailored electronic or physical properties. Its ability to form hydrogen bonds and participate in other intermolecular interactions could be exploited in the field of crystal engineering to design supramolecular structures. researchgate.net

Biological Research Tools: Substituted anilines have been investigated for various biological roles. For instance, a series of styrylaniline derivatives were recently designed as ligands for alpha-synuclein (B15492655) aggregates, demonstrating their potential as imaging agents for the early diagnosis of Parkinson's disease. nih.gov The docking studies for these compounds revealed that hydrogen bonds and cation-pi interactions were crucial for their activity. nih.gov Following this precedent, this compound could serve as a core scaffold for developing new fluorescent probes or positron emission tomography (PET) ligands to study biological processes or disease states in a non-clinical research setting.

| Potential Application Area | Research Direction | Relevant Findings |

| Materials Science | Synthesis of novel polymers and supramolecular structures. | Aniline derivatives are key in industrial chemistry and crystal engineering. researchgate.net |

| Biological Research | Development of diagnostic probes or imaging agents. | Styrylaniline derivatives show promise as ligands for α-synuclein aggregates. nih.gov |

Integration with Automation and Artificial Intelligence in Chemical Synthesis and Discovery

The fields of chemical synthesis and discovery are being revolutionized by automation and artificial intelligence (AI). researchgate.netmdpi.com Applying these technologies to the study of this compound could dramatically accelerate research and development.

Automated synthesis platforms can perform entire reaction sequences, from adding starting materials and reagents to purification and analysis, with increased speed and reduced human error. sigmaaldrich.com Such systems could be employed to rapidly generate a library of derivatives of this compound by systematically varying reaction partners and conditions. researchgate.net This high-throughput synthesis would provide a diverse set of compounds for screening in various applications. Furthermore, advancements in chemoenzymatic synthesis are moving towards fully automated processes, which would enhance the sustainable production of aniline compounds. acs.org

AI and machine learning algorithms can scrutinize vast chemical spaces to identify patterns and predict the properties of novel molecules. mdpi.com In the context of this compound, AI could be used to:

Predict Novel Derivatives: Generate new molecular structures based on the core scaffold with desired properties for material or biological applications. mdpi.com

Optimize Synthetic Routes: Analyze potential reaction pathways to identify the most efficient, high-yielding, and sustainable methods of synthesis.

Screen for Activity: Predict potential biological targets or material properties, thereby prioritizing which derivatives should be synthesized and tested, saving significant time and resources.

Prospects for Interdisciplinary Research and Collaborative Initiatives

The future development of this compound and its derivatives will benefit significantly from interdisciplinary collaboration. The complexity of modern scientific challenges requires expertise from multiple fields.

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biologists can evaluate their utility as non-clinical research tools, for example, as enzyme inhibitors or cellular probes. nih.gov This synergy is essential for translating a chemical structure into a functional tool.

Chemistry and Materials Science: Collaborations between chemists and materials scientists can lead to the creation of advanced materials. Chemists can synthesize aniline-based monomers, and materials scientists can characterize their polymerization and the properties of the resulting products, such as conductivity, thermal stability, or optical characteristics. researchgate.net

Chemistry and Computational Science: The integration of AI and computational modeling requires a close partnership between synthetic chemists and data scientists. Chemists provide the empirical data and reaction knowledge needed to train AI models, while computational scientists develop the algorithms to predict outcomes and guide experimental design. mdpi.com

Encouraging collaborative initiatives and partnerships between academic research institutions and private R&D organizations will be crucial for pooling resources, sharing knowledge, and translating fundamental discoveries into practical applications. spectrochem.in

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-(piperidin-1-yl)aniline?

- Methodological Answer : The compound is typically synthesized via N-alkylation of 2-methyl-5-bromoaniline with piperidine under reflux conditions using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed for regioselective functionalization, particularly when introducing sterically hindered substituents .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and piperidine ring integration .

- FT-IR to identify amine (-NH₂) and aromatic C-H stretches .

- HPLC for purity assessment (>95% typically required for biological studies) .

- X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : The compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the piperidine moiety influence bioactivity compared to morpholine or pyrrolidine analogs?

- Methodological Answer : The six-membered piperidine ring provides distinct steric and electronic profiles:

- Piperidine derivatives exhibit stronger receptor binding (e.g., GPCRs) compared to morpholine analogs due to reduced ring strain and enhanced lipophilicity .

- Comparative studies using molecular docking reveal that piperidine’s chair conformation optimizes hydrophobic interactions in enzyme active sites .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Hansen solubility parameters can predict solvent compatibility. For example, solubility in chloroform (δ = 18.7 MPa¹/²) aligns with the compound’s moderate polarity, while poor aqueous solubility (logP ≈ 2.8) necessitates formulation with surfactants .

- Co-solvency strategies (e.g., DMSO/water mixtures) are recommended for in vitro assays .

Q. What computational approaches predict the compound’s reactivity and pharmacokinetics?

- Methodological Answer :

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~5.2 eV) to predict redox stability and charge transfer properties .

- Molecular dynamics simulations assess membrane permeability (e.g., P-gp efflux ratios) and metabolic stability via cytochrome P450 binding affinities .

Q. What strategies improve synthetic yield in large-scale production?

- Methodological Answer :

- Catalyst optimization : Use Pd(OAc)₂/Xantphos systems for efficient C-N coupling (yields >85%) .

- Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 24 hours conventional) while maintaining high purity .

Q. How can structural derivatives enhance pharmacokinetic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.